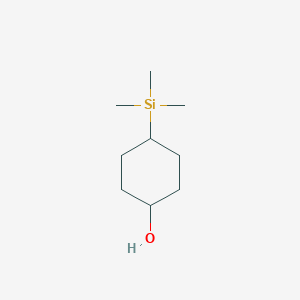

cis-4-(Trimethylsilyl)cyclohexanol

Description

cis-4-(Trimethylsilyl)cyclohexanol is a cyclohexanol derivative featuring a trimethylsilyl (-Si(CH₃)₃) group at the cis-4 position. The trimethylsilyl group is known to enhance hydrophobicity and steric bulk, influencing both physical properties and reactivity. Such derivatives are often utilized in organic synthesis, particularly in protecting group strategies or as intermediates for pharmaceuticals and liquid crystals .

Properties

IUPAC Name |

4-trimethylsilylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKIUBABXSPXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Amino-Substituted Cyclohexanols

- cis-4-Aminocyclohexanol: Identified as a metabolite of cyclohexylamine in rats, rabbits, and guinea pigs, with retention times (GC-MS) of 17–21 min (trimethylsilyl ether form). Its mass spectrum (m/z 73, 147, 204) aligns with hydroxyl and amino functional groups .

- trans-4-(Aminomethyl)cyclohexanol: A positional isomer with an aminomethyl (-CH₂NH₂) group. Used in pharmacological studies, its hydrochloride salt (CAS 1021919-08-3) is commercially available .

| Property | cis-4-(Trimethylsilyl)cyclohexanol | cis-4-Aminocyclohexanol | trans-4-(Aminomethyl)cyclohexanol HCl |

|---|---|---|---|

| Molecular Weight | ~186.3 (estimated) | 129.18 | 181.69 |

| Substituent | -Si(CH₃)₃ | -NH₂ | -CH₂NH₂ |

| Key Applications | Synthetic intermediates | Metabolite studies | Pharmaceutical research |

| Analytical Challenges | High hydrophobicity | Similar MS to other isomers | Distinguishable via HCl salt derivatives |

Methyl-Substituted Cyclohexanols

- cis-4-Methylcyclohexanol: A mixture of cis/trans isomers (CAS 589-91-3) with purity >98%. Boiling point ~164°C, density 0.914 g/mL, and solubility in ether/alcohol. Used in industrial solvents .

- trans-4-(Trifluoromethyl)cyclohexanol: Features a -CF₃ group, enhancing electronegativity. Used in liquid crystal synthesis, with distinct IR and NMR profiles .

| Property | cis-4-(Trimethylsilyl)cyclohexanol | cis-4-Methylcyclohexanol | trans-4-(Trifluoromethyl)cyclohexanol |

|---|---|---|---|

| Boiling Point | Not reported | ~164°C | ~220°C (estimated) |

| Density | ~0.92 (estimated) | 0.914 | 1.25–1.30 |

| Key Functional Group | -Si(CH₃)₃ | -CH₃ | -CF₃ |

| Applications | Specialty synthesis | Solvents, industrial uses | Liquid crystals, fluorinated materials |

Stereochemical and Reactivity Comparisons

The stereoselectivity of cyclohexanol derivatives is highly substituent-dependent:

- Bulky Substituents: The trimethylsilyl group in cis-4-(Trimethylsilyl)cyclohexanol likely induces significant steric hindrance, comparable to tert-butyl groups. For example, cis-4-(tert-Butyl)cyclohexanol (CAS 937-05-3) shows sealed storage requirements (2–8°C) due to sensitivity .

- Reduction Reactions: Bulky boron and silicon hydrides exhibit stereoselectivity in cyclohexanol synthesis. For instance, (t-Bu)₂SiH₂ achieves 99% selectivity for cis-4 isomers in certain reductions, suggesting similar trends for trimethylsilyl analogs .

Analytical Challenges and Differentiation

Mass spectral analysis of cyclohexanol derivatives is complicated by structural similarities. For example, cyclohexanol and its isomers (e.g., cis-4-methyl vs. trans-4-trimethylsilyl) often share fragmentation patterns (m/z 73, 147), necessitating complementary techniques like NMR or GC retention time matching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.